Pentrinitrol

Descripción general

Descripción

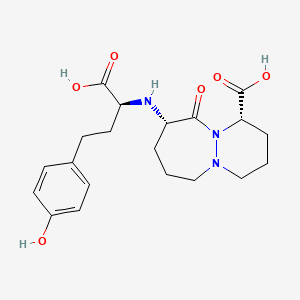

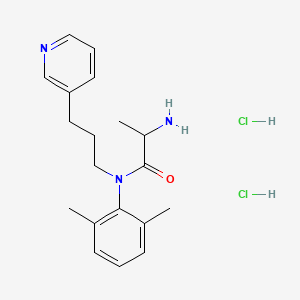

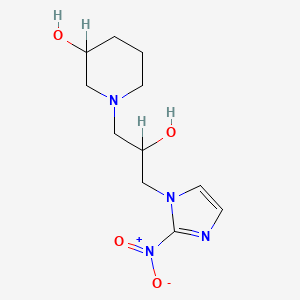

Pentrinitrol, also known as pentaerythritol trinitrate, is a metabolite of pentaerythritol tetranitrate . It has a molecular formula of C5H9N3O10 and a molecular weight of 271.14 . It belongs to the class of organic compounds known as alkyl nitrates .

Synthesis Analysis

Pentrinitrol can be synthesized from pentaerythritol via a base-catalyzed multiple-addition reaction with acetaldehyde and three equivalents of formaldehyde to give pentaerythrose, followed by a Cannizzaro reaction with a fourth equivalent of formaldehyde .

Molecular Structure Analysis

The molecular structure of Pentrinitrol consists of 26 bonds in total. There are 17 non-H bonds, 6 multiple bonds, 10 rotatable bonds, 6 double bonds, 1 hydroxyl group, and 1 primary alcohol .

Chemical Reactions Analysis

Pentrinitrol is related to pentaerythritol tetranitrate and can exert its pharmacologic effects, specific for this class, by routes which necessitate passage through the liver .

Physical And Chemical Properties Analysis

Pentrinitrol is a viscous liquid with a density of 1.6±0.1 g/cm³ . It has a boiling point of 278.7±40.0 °C at 760 mmHg . The molar refractivity is 50.0±0.3 cm³ and it has a molar volume of 166.0±3.0 cm³ .

Aplicaciones Científicas De Investigación

Cardiovascular and Hemodynamic Effects

Pentrinitrol, also known as pentaerythritol trinitrate, has been extensively studied for its cardiovascular and hemodynamic effects. A study by Wilkes, Howe, and Winbury (1975) investigated the impact of pentrinitrol on myocardial oxygen consumption and systemic haemodynamics in dogs. They found significant effects on arteriovenous oxygen difference and myocardial oxygen consumption (Wilkes, Howe, & Winbury, 1975).

Antianginal Drug Efficacy

Pentrinitrol has been evaluated for its effectiveness as an antianginal drug. Giles and Holder (1978) conducted a study on its impact on exercise tolerance in patients with angina pectoris, noting significant improvements in exercise times and metabolic oxygen equivalents (Giles & Holder, 1978).

Pharmacological Studies

Pentrinitrol's pharmacological properties have been compared with other nitrates. A study by Howe and Winbury (1973) examined its effect, along with nitroglycerin, on small vessel blood content in canine myocardium, providing insights into its pharmacodynamics (Howe & Winbury, 1973).

Comparative Cardiovascular Effects

Commarato, Winbury, and Kaplan (1973) compared the cardiovascular effects of pentrinitrol and glyceryl trinitrate in various animal models, observing differences in potency and duration across different routes of administration (Commarato, Winbury, & Kaplan, 1973).

Bioactivation Mechanism

Chen, Zhang, and Stamler (2002) identified the enzymatic mechanism of nitroglycerin bioactivation, providing crucial insights into the biotransformation of nitroglycerin and related compounds like pentrinitrol (Chen, Zhang, & Stamler, 2002).

Mecanismo De Acción

Target of Action

Pentrinitrol, a metabolite of pentaerythritol tetranitrate, has been introduced as an antianginal agent . The primary targets of Pentrinitrol are likely to be similar to those of nitroglycerin, given their similar pharmacologic effects . .

Mode of Action

It is known to decrease myocardial oxygen consumption , which suggests that it may act by dilating blood vessels, thereby reducing the workload of the heart and its demand for oxygen. This is a common mechanism of action for antianginal agents.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

It is known to decrease myocardial oxygen consumption , suggesting that it may have a protective effect on heart cells by reducing their workload and oxygen demand.

Propiedades

IUPAC Name |

[2-(hydroxymethyl)-3-nitrooxy-2-(nitrooxymethyl)propyl] nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O10/c9-1-5(2-16-6(10)11,3-17-7(12)13)4-18-8(14)15/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBAEHHXGZRCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862712 | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentrinitrol | |

CAS RN |

1607-17-6 | |

| Record name | Pentaerythritol, trinitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1607-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentrinitrol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001607176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediol, 2,2-bis[(nitrooxy)methyl]-, 1-nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentrinitrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTRINITROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SL9HWA66P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of pentrinitrol in treating angina pectoris?

A1: Pentrinitrol, similar to other nitrates like nitroglycerin, acts as a vasodilator. While the exact mechanism is not fully elucidated in the provided research, it's suggested that pentrinitrol exerts its antianginal effects by reducing both pre-exercise and exercise-induced systolic blood pressure. [] This suggests a relaxation of blood vessels, potentially decreasing cardiac workload and oxygen demand.

Q2: Does pentrinitrol directly impact myocardial oxygen consumption?

A3: Research indicates that pentrinitrol, even at doses inducing significant hemodynamic changes, doesn't significantly alter myocardial oxygen consumption in dogs. [] This suggests that its beneficial effects in angina might be primarily mediated through its vasodilatory action, reducing cardiac workload, rather than directly influencing myocardial oxygen utilization.

Q3: How does pentrinitrol affect the distribution of blood within the heart?

A4: In contrast to the vasodilatory effects seen systemically, research indicates that pentrinitrol, at a dose of 80 µg/kg intravenously, did not significantly alter the distribution of blood volume within different chambers and regions of the canine heart. [] This finding implies that while pentrinitrol effectively dilates peripheral vessels, it may not have a significant direct impact on the distribution of blood flow within the myocardium itself.

Q4: How long does the antianginal effect of pentrinitrol last?

A5: Studies on patients with angina pectoris demonstrate that the administration of 10 mg sublingual pentrinitrol effectively improves exercise tolerance, as measured by increased exercise time and metabolic oxygen equivalents (METs), for at least 60 minutes post-administration. [] This suggests a clinically relevant duration of action for pentrinitrol in alleviating angina symptoms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

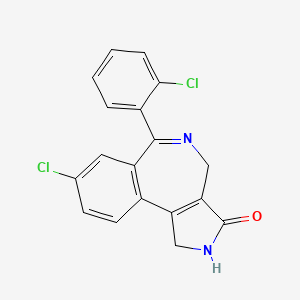

![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)

![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)